(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine is a chiral compound with a unique structure that includes a fluorine atom and a methoxyethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminooxolane and 2-methoxyethylamine.
Protection and Deprotection: Protecting groups may be used to protect sensitive functional groups during the synthesis, followed by deprotection steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups.
Scientific Research Applications
(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxyethyl group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-chloro-N-(2-methoxyethyl)oxolan-3-amine
- (3R,4S)-4-bromo-N-(2-methoxyethyl)oxolan-3-amine
- (3R,4S)-4-iodo-N-(2-methoxyethyl)oxolan-3-amine
Uniqueness
(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to other halogenated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2/c1-10-3-2-9-7-5-11-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCFVXHSFWEJA-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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